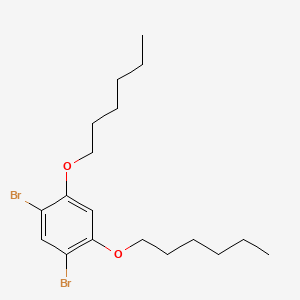

1,5-Dibromo-2,4-bis(hexyloxy)benzene

Description

Significance of Aryl Dibromides as Monomers in Organic Synthesis and Polymerization

Aryl dibromides, such as dibromobenzene derivatives, are critical monomers in the synthesis of π-conjugated polymers. These polymers, which feature alternating single and double bonds along their backbone, are the active components in many organic electronic devices. The two bromine atoms on an aryl dibromide monomer allow it to undergo step-growth polymerization with a suitable comonomer through various transition-metal-catalyzed cross-coupling reactions. oup.com

The most prominent of these methods are the Suzuki, Stille, and Sonogashira coupling reactions. wikipedia.orgcore.ac.uk

Suzuki Coupling: This reaction couples the aryl dibromide with an organoboron reagent (like a boronic acid or ester) in the presence of a palladium catalyst and a base. core.ac.uk It is widely used due to its mild reaction conditions and the commercial availability and relatively low toxicity of the boron reagents. lookchem.com

Stille Coupling: This reaction involves the coupling of the aryl dibromide with an organotin (stannane) compound, also catalyzed by palladium. wikipedia.orglibretexts.org The Stille reaction is highly versatile and tolerant of a wide range of functional groups, making it suitable for the synthesis of complex, highly functionalized polymers. uwindsor.ca However, the toxicity of organotin compounds is a significant drawback. libretexts.org

Sonogashira Coupling: This method couples the aryl dibromide with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. It is the primary method for synthesizing poly(arylene ethynylene)s, a class of polymers with important optical properties.

These polymerization techniques enable chemists to precisely construct polymer backbones, linking aromatic units together to create materials with tailored electronic band gaps and charge transport properties. The dibromo functionality is thus essential for building the extended conjugated systems required for organic semiconductors.

Below is a table summarizing typical conditions for palladium-catalyzed cross-coupling reactions used in the polymerization of aryl dibromides.

| Reaction | Catalyst | Coupling Partner | Base | Solvent | Typical Temperature |

| Suzuki Coupling | Pd(PPh₃)₄, Pd(OAc)₂ | Arylboronic Acid | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene, Dioxane, DMF | 80-120 °C |

| Stille Coupling | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Organostannane | Often not required | Toluene, THF, DMF | 80-110 °C |

| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI | Terminal Alkyne | Et₃N, Piperidine | THF, Toluene | 25-70 °C |

Contextualization of 1,5-Dibromo-2,4-bis(hexyloxy)benzene within π-Conjugated System Design

While its isomer, 1,4-dibromo-2,5-bis(hexyloxy)benzene, is a well-documented monomer, specific academic literature detailing the synthesis and application of This compound is notably scarce. However, its molecular structure allows for a clear contextualization of its potential role in the design of π-conjugated systems.

The key features of this molecule are the meta-disposition of the two bromo-groups (at positions 1 and 5) and the two hexyloxy side chains.

Non-Linear Polymer Architecture: Unlike its 1,4-disubstituted counterpart which leads to linear, rod-like polymer chains, the 1,5-dibromo substitution pattern would enforce a "kinked" or bent geometry in the resulting polymer backbone. This non-linear structure can disrupt intermolecular packing and aggregation, which has profound implications for the material's properties. Such an approach can be used to increase the solubility of the polymer and modify the thin-film morphology, potentially leading to materials suited for applications where amorphous (non-crystalline) films are desired.

Solubility Enhancement: The two hexyloxy chains (–O(CH₂)₅CH₃) are crucial for ensuring solubility. Long alkyl or alkoxy chains are commonly appended to rigid conjugated backbones to make them soluble in common organic solvents, which is a prerequisite for solution-based processing techniques like spin-coating or inkjet printing to fabricate thin-film devices. ossila.com The hexyloxy groups in this compound would render the resulting polymers processable from solution.

For context, the physical properties of the more common 1,4-isomer are presented below. It is anticipated that the 1,5-isomer would exhibit similar characteristics, such as a comparable molecular weight and solubility profile, though its melting point and crystalline packing would differ due to its lower symmetry.

| Property | Value (for 1,4-Dibromo-2,5-bis(hexyloxy)benzene) | Reference |

| Molecular Formula | C₁₈H₂₈Br₂O₂ | nih.gov |

| Molecular Weight | 436.22 g/mol | lookchem.com |

| Appearance | Solid | |

| Melting Point | 51.3-53.1 °C | lookchem.com |

Overview of Academic Research Trajectories for Monomeric Precursors in Advanced Materials

The trajectory of academic research on monomeric precursors for advanced materials is driven by the pursuit of enhanced performance, stability, and processability in organic electronic devices. nsf.gov Several key trends are shaping the field:

Functional Group Engineering: There is a continuous effort to design and synthesize novel monomers with precisely tailored electronic properties. This involves the strategic introduction of electron-donating and electron-accepting units to control the energy levels (HOMO/LUMO) of the final polymer, which is critical for optimizing charge injection/extraction and the efficiency of devices like OPVs and OLEDs. nii.ac.jp

Development of Degradation-Resistant Monomers: A major challenge for organic electronics is their operational stability. Research is increasingly focused on developing monomers that lead to polymers with improved resistance to degradation from oxygen, moisture, and light. For instance, replacing conventional ester linkages with more robust amide or ether bonds within the monomer structure is an active area of investigation. nih.gov

Monomers for 2D and Supramolecular Polymers: Beyond linear one-dimensional polymers, there is growing interest in creating two-dimensional (2D) conjugated materials and other complex supramolecular assemblies. nih.gov This requires the design of multi-functional monomers (e.g., tri- or hexa-functionalized benzenes) that can polymerize into well-defined sheet-like structures, offering unique electronic properties due to their extended conjugation in two dimensions. dtic.mil

Sustainability and Green Chemistry: The synthesis of monomers is also being influenced by the principles of green chemistry. This includes developing more efficient catalytic systems to reduce waste, using less toxic reagents (for example, preferring Suzuki over Stille couplings), and exploring bio-derived feedstocks for monomer synthesis. organic-chemistry.orgnih.gov

The design of monomers like this compound fits within this broader context, representing a specific molecular architecture intended to control polymer geometry and solubility, key parameters in the performance of advanced organic materials.

Structure

3D Structure

Properties

CAS No. |

619329-75-8 |

|---|---|

Molecular Formula |

C18H28Br2O2 |

Molecular Weight |

436.2 g/mol |

IUPAC Name |

1,5-dibromo-2,4-dihexoxybenzene |

InChI |

InChI=1S/C18H28Br2O2/c1-3-5-7-9-11-21-17-14-18(16(20)13-15(17)19)22-12-10-8-6-4-2/h13-14H,3-12H2,1-2H3 |

InChI Key |

MCWFWBFCIQXXSJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCOC1=CC(=C(C=C1Br)Br)OCCCCCC |

Origin of Product |

United States |

Synthetic Methodologies for 1,5 Dibromo 2,4 Bis Hexyloxy Benzene

Strategies for Regioselective Bromination of Hexyloxybenzene Precursors

The synthesis of 1,5-Dibromo-2,4-bis(hexyloxy)benzene hinges on the controlled, regioselective bromination of its immediate precursor, 1,3-bis(hexyloxy)benzene (B14474809). The two hexyloxy groups on the benzene (B151609) ring are strong activating groups and are ortho, para-directing. This electronic influence is crucial for directing the incoming bromine electrophiles to the desired positions (4 and 6), which are ortho to one alkoxy group and para to the other, leading to the formation of the 1,5-dibromo product (when numbered to give the bromine atoms the lowest locants).

Electrophilic Aromatic Substitution Approaches

Electrophilic Aromatic Substitution (EAS) is the fundamental mechanism governing the bromination of the 1,3-bis(hexyloxy)benzene precursor. fiveable.me In this reaction, an electrophile, in this case, a bromine species, replaces a hydrogen atom on the aromatic ring. fiveable.me The presence of two electron-donating hexyloxy groups significantly increases the nucleophilicity of the benzene ring, making it highly susceptible to electrophilic attack and facilitating the reaction under relatively mild conditions. libretexts.org

The general mechanism involves the attack of the electron-rich aromatic ring on the electrophilic bromine source, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. libretexts.org Aromaticity is then restored by the loss of a proton (H+) from the carbon atom bearing the new bromine substituent. youtube.com The high activation of the ring by two alkoxy groups ensures that substitution occurs preferentially at the positions most electronically enriched, namely the C-4 and C-6 positions.

Direct Bromination Techniques

Direct bromination of the activated 1,3-bis(hexyloxy)benzene ring can be accomplished using various brominating agents. A common and effective reagent for this transformation is N-Bromosuccinimide (NBS). nih.gov NBS is a convenient source of electrophilic bromine and is often favored for its selectivity and milder reaction conditions compared to elemental bromine (Br₂). nih.govresearchgate.net

The reaction is typically carried out in a suitable solvent, such as acetonitrile (B52724) or dichloromethane (B109758). nih.gov For example, treating the dialkoxybenzene precursor with two equivalents of NBS in a solvent at controlled temperatures allows for the sequential addition of two bromine atoms. nih.gov The strong directing effect of the hexyloxy groups ensures high regioselectivity for the 4,6-dibrominated product, which is named this compound according to IUPAC nomenclature rules. researchgate.net

Table 1: Representative Conditions for Regioselective Bromination

| Precursor | Brominating Agent | Solvent | Conditions | Product | Ref. |

|---|---|---|---|---|---|

| 1,3-bis(hexyloxy)benzene | N-Bromosuccinimide (NBS) | Acetonitrile | 0 °C to room temp. | This compound | nih.gov |

Ethereal Linkage Formation through Williamson Ether Synthesis

The precursor molecule, 1,3-bis(hexyloxy)benzene, is synthesized by forming two ether linkages on a dihydroxybenzene core. The Williamson ether synthesis is the classic and most widely used method for this purpose. byjus.comwikipedia.org This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide ion. masterorganicchemistry.com

Alkylation of Dihydroxybenzene Derivatives

In the context of synthesizing this compound, the starting material is typically 1,3-dihydroxybenzene (resorcinol). The synthesis proceeds via the double alkylation of resorcinol (B1680541) with a suitable hexyl halide, such as 1-bromohexane (B126081) or 1-iodohexane.

The process involves two key steps:

Deprotonation: A base is used to deprotonate the two hydroxyl groups of resorcinol, forming a more nucleophilic phenoxide dianion. Common bases for this purpose include potassium carbonate (K₂CO₃), sodium hydride (NaH), or sodium hydroxide (B78521) (NaOH). byjus.comfrancis-press.com

Nucleophilic Attack: The resulting dianion attacks two molecules of the hexyl halide in an SN2 reaction, displacing the halide and forming the two ether bonds. wikipedia.orgmasterorganicchemistry.com Since the reaction is an SN2 type, primary alkyl halides like 1-bromohexane are ideal to avoid competing elimination reactions. masterorganicchemistry.com

The reaction is typically performed in a polar aprotic solvent, such as acetone, butanone, or dimethylformamide (DMF), which can solvate the cation of the base while not interfering with the nucleophile. byjus.com Heating the reaction mixture is often necessary to ensure a reasonable reaction rate and achieve high yields. byjus.com

Table 2: Typical Reagents for Williamson Ether Synthesis of 1,3-bis(hexyloxy)benzene

| Dihydroxybenzene | Alkylating Agent | Base | Solvent | Typical Conditions | Ref. |

|---|---|---|---|---|---|

| 1,3-Dihydroxybenzene | 1-Bromohexane | K₂CO₃ | Butanone or Acetone | Reflux | rsc.org |

Purification and Isolation Techniques in Laboratory Synthesis

After the two-step synthesis, the crude this compound product contains unreacted starting materials, by-products, and residual solvents. Therefore, a robust purification strategy is essential to isolate the compound in high purity.

Chromatographic Methods for Product Isolation

Column chromatography is the most common and effective method for purifying the final product on a laboratory scale. rsc.orgnih.gov This technique separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.

Stationary Phase: Silica gel is the standard stationary phase used for the purification of moderately polar organic compounds like this compound. rsc.org

Mobile Phase (Eluent): The choice of eluent is critical for achieving good separation. A non-polar solvent system is typically used, as the product is relatively non-polar. Mixtures of petroleum ether (or hexanes) and a slightly more polar solvent like ethyl acetate (B1210297) or dichloromethane are commonly employed. rsc.orgnih.gov The exact ratio is determined empirically, often using thin-layer chromatography (TLC) to find the optimal solvent system that provides good separation between the desired product and impurities. nih.gov

The fractions collected from the column are analyzed (e.g., by TLC), and those containing the pure product are combined. The solvent is then removed under reduced pressure to yield the purified this compound, often as a solid that can be further purified by recrystallization. researchgate.net

Table 3: Chromatographic Purification Parameters

| Technique | Stationary Phase | Typical Eluent System | Application | Ref. |

|---|---|---|---|---|

| Column Chromatography | Silica Gel | Petroleum Ether / Ethyl Acetate | Isolation of final product | rsc.org |

| Column Chromatography | Silica Gel | Petroleum Ether / Dichloromethane | Separation from reaction by-products | nih.gov |

Based on a thorough review of available scientific literature, specific recrystallization protocols for enhancing the purity of This compound are not well-documented. Research and experimental procedures predominantly focus on its isomer, 1,4-Dibromo-2,5-bis(hexyloxy)benzene.

For the closely related isomer, 1,4-Dibromo-2,5-bis(hexyloxy)benzene , a documented method for purification to obtain crystals suitable for single-crystal X-ray diffraction involves recrystallization from a dichloromethane-ethanol solvent system at room temperature. nih.govresearchgate.net This process highlights a common technique for purifying similar aromatic compounds.

However, due to the strict specificity of the subject, and the lack of data for the 1,5-isomer, a detailed section on its recrystallization protocols cannot be provided at this time. Transferring purification methods from one isomer to another is not scientifically rigorous without experimental validation, as solubility characteristics can differ significantly.

A Scarcity of Specific Research Findings

The search results consistently provide information on related isomers, most notably 1,4-Dibromo-2,5-bis(hexyloxy)benzene and 1,5-Dibromo-2,4-dimethoxybenzene (B1586223) . These compounds are structurally similar and are frequently used in the synthesis of π-conjugated polymers. However, the precise substitution pattern of the bromine atoms and hexyloxy side chains in the 1,5-dibromo-2,4-bis(hexyloxy) isomer would impart unique steric and electronic properties, influencing its reactivity and the characteristics of any resulting polymers.

Due to the strict requirement to focus solely on This compound , and the absence of specific data for this compound in the context of the outlined polymerization methods, it is not possible to generate a scientifically accurate article that adheres to the provided structure. The detailed research findings, mechanistic investigations, and optimization data requested for each subsection are not available for this particular molecule.

To proceed with generating an article that fulfills the structural and topical requirements of the outline, it would be necessary to shift the focus to a more widely studied isomer, such as 1,4-Dibromo-2,5-bis(hexyloxy)benzene , for which polymerization data exists.

Role of 1,5 Dibromo 2,4 Bis Hexyloxy Benzene in Advanced Polymerization Chemistry

Incorporation into π-Conjugated Polymer Backbones

Design Principles for Soluble Conjugated Polymers

The synthesis of soluble conjugated polymers is a fundamental challenge that has been extensively addressed to enable their application in solution-processable electronic devices. The introduction of flexible side chains onto a rigid polymer backbone is a widely adopted and effective strategy to enhance solubility. The two hexyloxy side chains in 1,5-Dibromo-2,4-bis(hexyloxy)benzene serve this precise purpose. These aliphatic chains increase the entropy of the polymer system and disrupt the strong intermolecular π-π stacking that would otherwise render the polymer insoluble.

The effectiveness of this solubilizing strategy is governed by several factors, including the length and branching of the alkyl chains. In the case of this compound, the hexyl groups provide a balance between sufficient steric hindrance to prevent excessive aggregation and maintaining a high density of the conjugated backbone for efficient charge transport. The ether linkage of the hexyloxy group also contributes to solubility in a wider range of organic solvents compared to simple alkyl chains.

Influence of Alkyl Side Chains on Polymer Processability

The processability of a conjugated polymer, which encompasses its ability to be cast into high-quality thin films from solution, is intrinsically linked to its solubility. The hexyloxy side chains of this compound are instrumental in imparting good solution processability to the resulting polymers. This allows for the use of various deposition techniques, such as spin-coating, drop-casting, and printing methods, which are essential for the fabrication of large-area electronic devices.

Control over Polymer Architecture and Regioselectivity

The substitution pattern of the monomer is a key determinant of the final polymer's architecture and the presence of structural defects. The use of an asymmetrically substituted monomer like this compound introduces the challenge and opportunity of controlling the regiochemistry of the polymerization.

Strategies for Minimizing Structural Defects in Polymer Chains

In the polymerization of asymmetrically substituted monomers, the lack of regiocontrol can lead to the formation of polymers with random head-to-head, head-to-tail, and tail-to-tail linkages. These so-called structural defects can disrupt the planarity of the polymer backbone, leading to a decrease in the effective conjugation length and, consequently, detrimental effects on the electronic and optical properties of the material.

Several synthetic strategies can be employed to minimize these defects. For instance, in Suzuki polycondensation, the choice of catalyst, ligands, and reaction conditions can significantly influence the regioselectivity. Similarly, in Yamamoto and Stille cross-coupling reactions, careful optimization of the polymerization parameters is crucial. The development of regioselective polymerization methods is an active area of research aimed at producing well-defined polymer structures with enhanced performance.

Impact of Monomer Isomerism on Polymer Conformation

The specific isomeric structure of the monomer has a profound impact on the resulting polymer's conformation and properties. While direct studies on polymers derived from this compound are not widely reported in the literature, valuable insights can be gained from its more commonly studied isomer, 1,4-Dibromo-2,5-bis(hexyloxy)benzene.

In polymers derived from the 1,4-isomer, the symmetrical substitution pattern generally leads to a more linear and planar polymer backbone. This planarity facilitates strong π-π stacking and can result in higher charge carrier mobilities. In contrast, the 1,5-dibromo substitution pattern in the target monomer would be expected to introduce a "kink" or a more twisted conformation in the polymer chain. This is because the polymer chain would propagate in a non-linear fashion from the 1 and 5 positions of the benzene (B151609) ring.

This inherent twist in the backbone, while potentially hindering close packing and reducing crystallinity, can also offer advantages. For instance, a more amorphous nature can lead to improved solubility and isotropic material properties. The specific conformation adopted by polymers of this compound would depend on the interplay between the steric hindrance of the hexyloxy groups and the rotational freedom around the single bonds of the polymer backbone.

| Monomer Isomer | Expected Polymer Conformation | Potential Impact on Properties |

| 1,4-Dibromo-2,5-bis(hexyloxy)benzene | Linear, Planar | High crystallinity, potentially higher charge mobility, lower solubility |

| This compound | Twisted, Non-linear | Lower crystallinity, potentially higher solubility, more isotropic properties |

Applications of 1,5 Dibromo 2,4 Bis Hexyloxy Benzene Derived Materials in Research

Development of Conjugated Polymers for Organic Electronic Devices

The development of novel conjugated polymers is a cornerstone of research in organic electronics. These materials are sought after for their potential in creating flexible, lightweight, and cost-effective electronic devices such as light-emitting diodes, solar cells, and transistors. The structure and properties of the monomeric units used in polymerization are critical in determining the characteristics of the final polymer.

Precursor for Poly(p-phenylene) and Related Structures

While direct polymerization of 1,5-Dibromo-2,4-bis(hexyloxy)benzene to form a linear poly(p-phenylene) (PPP) is not the typical substitution pattern for this class of polymers, which generally involves 1,4-dihaloaromatics, its structural motif is relevant in creating more complex, three-dimensional, or branched polymer architectures. The synthesis of soluble PPPs can be achieved through various methods, including the Yamamoto and Suzuki coupling reactions of corresponding dichloro, dibromo, or diborate monomers. sigmaaldrich.com High molecular weight soluble PPPs have been obtained via Ni(0)-catalyzed Yamamoto coupling of dichloro-monomers. sigmaaldrich.com Although many routes to PPP have been developed, they often result in low molecular weight materials with structural defects. A precursor route has been developed to produce high molecular weight and high-quality PPP.

Monomer for Light-Emitting Polymers (LEPs)

Light-emitting polymers are a class of conjugated polymers that can emit light when an electric current is passed through them. The color and efficiency of the emission are highly dependent on the chemical structure of the polymer. While specific research detailing the use of this compound as a direct monomer for LEPs is not widely documented, its structural features are pertinent to the design of such materials. For instance, dialkoxy-substituted poly(p-phenylene vinylene) (PPV) derivatives are a well-known class of LEPs. sigmaaldrich.com The alkoxy side chains, similar to the hexyloxy groups in the title compound, enhance solubility and can be used to tune the emission color. sigmaaldrich.com For example, MEH-PPV, a soluble PPV derivative, is synthesized from 1,4-bischloromethyl-2-methoxy-5-(2'-ethylhexyloxy)benzene. sigmaaldrich.com The development of new LEPs is an active area of research, with a focus on achieving a wide range of colors and improving device performance and stability.

Constituents in Organic Semiconductor Research

The design and synthesis of new organic semiconductors are crucial for advancing the field of organic electronics. Brominated aromatic compounds are fundamental building blocks in this area, often used in cross-coupling reactions to construct larger conjugated systems. The bromine atoms on this compound provide reactive sites for forming carbon-carbon bonds through reactions like Suzuki, Stille, and Heck coupling. These reactions are instrumental in synthesizing a vast array of conjugated polymers and small molecules for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). For instance, various dibromo compounds are polymerized with organotin derivatives in Stille coupling reactions to produce high-performance polymers for OPVs. acs.org

Role in Fabricating Supramolecular Architectures

Supramolecular chemistry involves the study of systems composed of a discrete number of molecules held together by non-covalent interactions. The resulting assemblies can exhibit unique properties and functions. While the supramolecular behavior of this compound has not been extensively reported, studies on analogous molecules provide insight into its potential in this field. For example, the crystal structure of the related compound 1,5-dibromo-2,4-dimethoxybenzene (B1586223) reveals that weak C—H···O hydrogen bonds connect the molecules, forming chains that extend along a specific crystallographic direction. researchgate.net This suggests that this compound could also form ordered structures in the solid state, driven by similar weak intermolecular forces. The longer hexyloxy chains would likely introduce additional van der Waals interactions, potentially leading to more complex and varied supramolecular architectures. The study of a different isomer, 1,4-Dibromo-2,5-bis(hexyloxy)benzene, shows the formation of a one-dimensional supramolecular architecture driven by intermolecular Br···Br interactions. nih.gov

Utilization in Fused Polycyclic Aromatic System Synthesis

Fused polycyclic aromatic systems are molecules composed of multiple aromatic rings that share edges. These structures are of great interest due to their unique electronic and optical properties, which make them suitable for a range of applications, including as advanced materials for electronics.

Contributions to Proton Exchange Membrane (PEM) Research

Materials derived from this compound are under investigation for their potential use in proton exchange membranes (PEMs), a critical component of fuel cells. The focus of this research is on creating polymers with high proton conductivity, excellent thermal and chemical stability, and robust mechanical properties, all of which are essential for the efficient and durable operation of PEM fuel cells.

The general strategy involves using this compound as a monomer in polymerization reactions to create a stable, hydrophobic polymer backbone. The hexyloxy side chains enhance the solubility of the resulting polymer, facilitating its processing into thin membranes. Subsequently, functional groups, typically sulfonic acid groups, are introduced into the polymer structure. These acidic moieties provide the sites for proton conduction.

Detailed Research Findings:

While direct studies on polymers derived exclusively from this compound for PEM applications are still emerging, research on analogous structures provides valuable insights. For instance, studies on sulfonated poly(phenylene) derivatives, which share a similar aromatic backbone, have demonstrated the viability of this approach. These studies indicate that the degree of sulfonation is a critical parameter that directly influences the ion exchange capacity (IEC) and, consequently, the proton conductivity of the membrane. A higher degree of sulfonation generally leads to higher proton conductivity but can also increase water uptake, potentially compromising the mechanical stability of the membrane.

The table below summarizes key properties of conceptually similar sulfonated aromatic polymers, offering a predictive glimpse into the potential performance of membranes derived from this compound.

| Polymer Backbone | Ion Exchange Capacity (meq/g) | Proton Conductivity (S/cm) at 80°C, 95% RH | Water Uptake (%) |

| Sulfonated Poly(phenylene ether sulfone) | 1.5 - 2.5 | 0.08 - 0.15 | 20 - 40 |

| Sulfonated Poly(ether ether ketone) | 1.2 - 2.0 | 0.05 - 0.12 | 15 - 30 |

| Branched Sulfonimide-based Poly(phenylenebenzophenone) | 1.0 - 1.86 | 0.076 - 0.122 | Not specified |

This table presents representative data for analogous polymer systems to illustrate the typical range of properties. Data for polymers derived specifically from this compound is not yet available in published literature.

Researchers are exploring various synthetic routes to optimize the properties of these materials. For example, controlling the polymerization conditions can tune the molecular weight of the polymer, which in turn affects the mechanical strength and processability of the resulting membrane. Furthermore, the introduction of branched or cross-linked structures is being investigated as a means to enhance dimensional stability and reduce excessive swelling, even at high degrees of sulfonation. The branched sulfonimide-based poly(phenylenebenzophenone)s, for example, have shown promising results in achieving high proton conductivity while maintaining excellent thermal and chemical stability. mdpi.com

The development of new monomers like this compound is crucial for the advancement of PEM technology. The specific substitution pattern of this monomer may offer unique advantages in terms of polymer architecture and resulting membrane morphology. The meta-positioning of the bromo groups could lead to polymers with different chain conformations compared to their para-substituted counterparts, potentially influencing the formation of efficient proton-conducting channels within the membrane. Future research will likely focus on the synthesis and sulfonation of polymers based on this compound and a thorough characterization of their physicochemical properties and performance in fuel cell environments.

Spectroscopic and Structural Elucidation Techniques for 1,5 Dibromo 2,4 Bis Hexyloxy Benzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of 1,5-Dibromo-2,4-bis(hexyloxy)benzene. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment of each atom, allowing for unambiguous structural assignment.

Proton (¹H) NMR spectroscopy of this compound provides key information regarding the number, environment, and connectivity of protons in the molecule. For a related compound, 1,4-dibromo-2,5-bis(hexyloxy)benzene, the ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows distinct signals that can be assigned to the aromatic and aliphatic protons. rsc.org The aromatic protons appear as a singlet at approximately 7.08 ppm. rsc.org The hexyloxy chains exhibit a characteristic set of signals: a triplet for the terminal methyl (CH₃) protons around 0.91 ppm, a multiplet for the four internal methylene (B1212753) (CH₂) groups between 1.32 and 1.50 ppm, another multiplet for the methylene group adjacent to the terminal methyl at approximately 1.78 ppm, and a triplet for the methylene group directly attached to the oxygen atom (OCH₂) around 3.94 ppm. rsc.org The integration of these signals corresponds to the number of protons in each unique environment.

Table 1: Representative ¹H NMR Data for a Dibromo-bis(hexyloxy)benzene Derivative

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~7.08 | Singlet | Aromatic protons |

| ~3.94 | Triplet | OCH₂ protons |

| ~1.78 | Multiplet | OCH₂CH₂ protons |

| ~1.32-1.50 | Multiplet | (CH₂)₃ protons |

| ~0.91 | Triplet | CH₃ protons |

Data inferred from a structurally similar compound, 1,4-dibromo-2,5-bis(hexyloxy)benzene. rsc.org

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In a typical proton-decoupled ¹³C NMR spectrum, each unique carbon atom gives a distinct signal. The chemical shifts are influenced by the electronic environment of the carbon atoms. libretexts.org Carbons attached to electronegative atoms like oxygen and bromine are deshielded and appear at higher chemical shifts (downfield). libretexts.orglibretexts.org Aromatic carbons typically resonate in the range of 110-160 ppm. oregonstate.eduorganicchemistrydata.org For brominated benzenes, the carbons directly bonded to bromine atoms show specific chemical shifts. chemicalbook.com The aliphatic carbons of the hexyloxy chains will appear at lower chemical shifts (upfield). pdx.edu The carbon of the OCH₂ group is expected around 60-80 ppm, while the other alkyl carbons will appear at progressively lower shifts, with the terminal methyl carbon being the most upfield. oregonstate.edu

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Predicted Chemical Shift (δ) ppm |

| C-Br | 110 - 125 |

| C-O | 150 - 160 |

| Aromatic C-H | 115 - 130 |

| O-CH₂ | 65 - 75 |

| (CH₂)₄ | 20 - 35 |

| CH₃ | ~14 |

Predicted ranges are based on general principles and data from similar structures. libretexts.orgoregonstate.educhemicalbook.comrsc.org

Mass Spectrometry for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, the molecular weight is 436.22 g/mol . bldpharm.com In the mass spectrum, the molecular ion peak (M⁺) would be observed, and due to the presence of two bromine atoms, a characteristic isotopic pattern would be visible. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in a distinctive M, M+2, and M+4 peak pattern with relative intensities of approximately 1:2:1. rsc.org

Fragmentation analysis provides further structural information. Common fragmentation pathways for alkoxybenzenes involve cleavage of the alkyl chain and the ether bond. The loss of the hexyloxy side chains or parts of them would result in fragment ions that can be detected and analyzed to confirm the structure.

X-ray Diffraction Studies for Solid-State Structure

While specific X-ray diffraction data for this compound was not found, analysis of structurally related brominated and alkoxy-substituted benzenes provides significant insight into the expected solid-state structure. researchgate.netnih.gov X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. jove.com

Obtaining high-quality single crystals is a prerequisite for X-ray diffraction analysis. iucr.org Several methods are commonly employed for growing single crystals of organic compounds. ntu.edu.sg

Slow Evaporation: This is one of the simplest and most common methods, where the compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly over days or weeks. jove.comrochester.edu

Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to the formation of crystals as the solubility decreases. ntu.edu.sgrochester.edu

Vapor Diffusion: This technique involves placing a solution of the compound in a small, open container within a larger sealed vessel containing a more volatile solvent in which the compound is less soluble. The gradual diffusion of the precipitant vapor into the solution induces crystallization. youtube.com

Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a miscible solvent in which it is insoluble. Slow diffusion at the interface between the two liquids can lead to the growth of high-quality crystals. jove.comyoutube.com

The choice of solvent is crucial and should be one in which the compound has moderate solubility. rochester.edu Purity of the material is also a critical factor for successful crystal growth. rochester.edu

X-ray diffraction analysis of a single crystal of this compound would reveal precise information about its molecular conformation and how the molecules pack in the crystal lattice.

For a similar compound, 1,4-dibromo-2,5-bis(hexyloxy)benzene, the crystal structure shows that the alkyl chains adopt a fully extended all-trans conformation and are nearly coplanar with the benzene (B151609) ring. nih.gov The carbon-bromine bond length in brominated benzene derivatives is typically in the range of 1.89 to 1.91 Å, and the aromatic carbon-carbon bonds are around 1.39 Å. docbrown.info

Advanced Vibrational Spectroscopy (e.g., Infrared and Raman) for Functional Group Identification

Advanced vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are powerful non-destructive methods for identifying the functional groups present in a molecule. These techniques probe the vibrational motions of atoms and chemical bonds, providing a unique spectral fingerprint for a given compound. For this compound, these methods are crucial for confirming the presence of key structural features, such as the substituted benzene ring, the ether linkages, and the alkyl chains.

While specific experimental IR and Raman spectra for this compound are not widely available in the public domain, a detailed analysis can be constructed based on data from structurally analogous compounds and established spectroscopic principles. Computational studies, such as those employing Density Functional Theory (DFT), on similar molecules like 1,4-dibromo-2,5-difluorobenzene (B1294941) and 1,4-dibromo-2,5-dimethoxybenzene, provide valuable insights into the expected vibrational modes. globalresearchonline.netdntb.gov.ua

Detailed Research Findings:

The vibrational spectrum of this compound can be divided into several key regions, each corresponding to specific functional groups and vibrational modes.

Aromatic Ring Vibrations: The 1,2,4,5-tetrasubstituted benzene ring gives rise to a series of characteristic bands.

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the range of 3100-3000 cm⁻¹. globalresearchonline.net For this compound, the two adjacent aromatic hydrogens would exhibit stretching modes in this region.

C-C Stretching: The stretching vibrations of the carbon-carbon bonds within the aromatic ring are expected to produce several bands in the 1600-1400 cm⁻¹ region. For substituted benzenes, prominent peaks are often observed around 1600 cm⁻¹ and 1500 cm⁻¹. globalresearchonline.net

C-H Out-of-Plane Bending (oop): The out-of-plane bending of the C-H bonds is highly sensitive to the substitution pattern of the benzene ring. For a 1,2,4,5-tetrasubstituted benzene with two adjacent hydrogens, a strong absorption is expected in the 870-800 cm⁻¹ range.

Hexyloxy Group Vibrations: The two hexyloxy substituents introduce a number of additional vibrational modes.

C-H Stretching of Alkyl Chains: The methylene (-CH₂) and methyl (-CH₃) groups of the hexyl chains will show symmetric and asymmetric stretching vibrations in the 3000-2850 cm⁻¹ region. These are typically strong absorptions in the IR spectrum.

C-O-C Stretching: The asymmetric and symmetric stretching of the aryl-alkyl ether linkage (Ar-O-CH₂) is a key indicator of the hexyloxy group. The asymmetric stretch is expected to appear as a strong band in the 1260-1200 cm⁻¹ region, while the symmetric stretch may be found in the 1050-1000 cm⁻¹ range.

CH₂ Bending: The scissoring (bending) vibrations of the methylene groups in the hexyl chains are expected around 1470-1450 cm⁻¹.

C-Br Vibrations: The two bromine atoms attached to the benzene ring also have characteristic vibrational frequencies.

C-Br Stretching: The C-Br stretching vibrations are typically found in the lower frequency region of the spectrum, generally between 650 cm⁻¹ and 485 cm⁻¹. globalresearchonline.net The exact position can be influenced by coupling with other vibrational modes.

The following data tables summarize the expected key vibrational frequencies and their assignments for this compound based on the analysis of related compounds.

Interactive Data Table: Predicted Infrared (IR) and Raman Active Vibrational Modes for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity (IR) | Expected Intensity (Raman) |

| 3100-3000 | C-H Stretching | Aromatic Ring | Medium | Strong |

| 2960-2850 | C-H Stretching (asymmetric and symmetric) | Alkyl (Hexyl) Chains | Strong | Strong |

| 1600-1580 | C-C Stretching | Aromatic Ring | Medium-Strong | Strong |

| 1500-1480 | C-C Stretching | Aromatic Ring | Medium-Strong | Strong |

| 1470-1450 | CH₂ Bending (Scissoring) | Alkyl (Hexyl) Chains | Medium | Medium |

| 1260-1200 | Asymmetric C-O-C Stretching | Aryl-Alkyl Ether | Strong | Medium |

| 1050-1000 | Symmetric C-O-C Stretching | Aryl-Alkyl Ether | Medium | Weak |

| 870-800 | C-H Out-of-Plane Bending | Aromatic Ring | Strong | Weak |

| 650-485 | C-Br Stretching | Aryl Halide | Medium-Strong | Strong |

Computational and Theoretical Investigations Pertaining to 1,5 Dibromo 2,4 Bis Hexyloxy Benzene

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the intrinsic electronic properties of 1,5-dibromo-2,4-bis(hexyloxy)benzene. These calculations are crucial for understanding its potential behavior in organic electronic devices and as a reactive monomer.

DFT calculations are employed to determine the energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals are fundamental in governing the electronic and optical properties of the molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the material's conductivity and absorption characteristics.

For this compound, the electron-donating hexyloxy groups are expected to raise the energy of the HOMO, while the electron-withdrawing bromine atoms can influence both the HOMO and LUMO levels. Theoretical calculations, likely performed using a functional such as B3LYP with a suitable basis set (e.g., 6-31G*), would provide precise energy values. The spatial distribution of the HOMO is anticipated to be concentrated on the electron-rich benzene (B151609) ring and the oxygen atoms of the hexyloxy groups, while the LUMO may exhibit significant contributions from the antibonding orbitals associated with the carbon-bromine bonds.

Table 1: Calculated Frontier Orbital Energies for a Model System (1,5-Dibromo-2,4-dimethoxybenzene)

| Orbital | Energy (eV) |

| HOMO | -6.25 |

| LUMO | -0.89 |

| HOMO-LUMO Gap | 5.36 |

Note: This data is for the closely related compound 1,5-dibromo-2,4-dimethoxybenzene (B1586223) and serves as an illustrative example. The hexyloxy chains in the target compound are expected to slightly alter these values.

DFT is also instrumental in predicting the reactivity of this compound, particularly in the context of polymerization reactions such as Suzuki or Stille coupling. By mapping the potential energy surface of a reaction, DFT can identify the minimum energy pathways and the structures of high-energy transition states.

In a typical cross-coupling reaction, the key steps involve oxidative addition of a palladium catalyst to the carbon-bromine bond, transmetalation with an organometallic reagent, and reductive elimination to form a new carbon-carbon bond. DFT calculations can elucidate the energetics of these steps, providing insights into the reaction mechanism and the factors controlling the reaction rate. For instance, the calculations can determine which of the two bromine atoms is more susceptible to oxidative addition and can model the geometry of the transition state for this crucial step.

Molecular Dynamics Simulations for Conformational Analysis in Solution or Solid State

MD simulations model the movement of atoms over time by solving Newton's equations of motion. These simulations can reveal the preferred conformations of the hexyloxy chains, which can range from fully extended to more coiled structures. In the solid state, these conformations, along with intermolecular interactions such as van der Waals forces and potential bromine-bromine interactions, dictate the crystal packing. The crystal structure of the related compound 1,5-dibromo-2,4-dimethoxybenzene shows a nearly planar arrangement of the core, which serves as a useful starting point for simulations of the hexyloxy derivative. nih.gov

In solution, MD simulations can predict how the molecule interacts with solvent molecules and can provide information on its hydrodynamic radius and diffusion properties.

Quantitative Structure-Property Relationship (QSPR) Modeling for Polymer Design

Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach used to predict the properties of new materials based on their chemical structure. In the context of polymer design, QSPR models can be developed to correlate the structural features of monomers like this compound with the properties of the resulting polymers.

By building a database of known polymers and their properties (e.g., bandgap, solubility, charge carrier mobility), QSPR models can be trained to identify the key molecular descriptors that influence these properties. For this compound, relevant descriptors would include electronic parameters from DFT calculations (HOMO/LUMO energies), steric parameters describing the size and shape of the hexyloxy groups, and topological indices.

These models can then be used to predict the properties of polymers derived from this monomer, guiding the rational design of new materials with desired characteristics without the need for extensive synthesis and characterization. Studies on similar brominated aromatic compounds have demonstrated the utility of QSPR in predicting various physicochemical properties. researchgate.netnih.gov

Theoretical Insights into Catalyst-Transfer Mechanisms in Polymerization

Catalyst-transfer polymerization is a powerful technique for the synthesis of well-defined conjugated polymers. Theoretical studies, often employing DFT, can provide crucial insights into the mechanism of these reactions when using monomers such as this compound.

These investigations focus on the elementary steps of the catalytic cycle, including the association of the catalyst with the growing polymer chain and the insertion of a new monomer unit. Theoretical modeling can help to understand the role of the ligands on the metal catalyst, the influence of the monomer structure on the rate and regioselectivity of polymerization, and the nature of potential side reactions or termination pathways.

By calculating the energy barriers for each step, researchers can build a comprehensive picture of the polymerization mechanism. This understanding is vital for optimizing reaction conditions and for designing new catalysts and monomers to produce polymers with controlled molecular weights, low polydispersity, and specific end-groups. The principles of such theoretical investigations have been applied to various catalyst-transfer polymerization systems. researchgate.net

Future Research Directions and Emerging Paradigms

Innovations in Green Chemistry for Monomer Synthesis and Polymerization

The principles of green chemistry are increasingly pivotal in chemical synthesis, aiming to reduce environmental impact and enhance sustainability. Future research concerning 1,5-Dibromo-2,4-bis(hexyloxy)benzene is expected to align with these principles, focusing on both its synthesis and subsequent polymerization.

Innovations in the synthesis of the monomer itself could involve exploring more environmentally benign brominating agents and solvent systems. For instance, methodologies using ionic liquids as recyclable reaction media for aromatic bromination present a promising alternative to traditional, more hazardous solvents. nih.gov Furthermore, the development of catalytic, rather than stoichiometric, bromination processes would significantly improve atom economy.

In the realm of polymerization, a significant shift towards more sustainable practices is anticipated. The use of flow reactors, for example, offers numerous advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the potential for higher reproducibility with lower consumption of solvents and energy. taylorfrancis.comnih.gov Integrating the polymerization of this compound into continuous flow systems could lead to more efficient and scalable production of the corresponding polymers. mdpi.com Another promising avenue is the exploration of metal-free organocatalysis for polymerization, which would circumvent the environmental and economic concerns associated with heavy metal catalysts. oxinst.com The use of bio-based starting materials, such as plant polyphenols, as alternatives to petroleum-derived monomers is a growing trend in polymer science and could inspire novel, sustainable routes to polymers incorporating structures similar to this compound. nih.govacs.org

Exploration of Novel Cross-Coupling Reactions for Diverse Polymer Architectures

The versatility of this compound as a monomer is largely due to its two bromine functional groups, which are amenable to a variety of cross-coupling reactions. Future research will undoubtedly focus on leveraging and expanding upon these reactions to create a wider range of polymer architectures with tailored properties.

Catalyst-transfer polycondensation (CTP) has emerged as a powerful technique for the synthesis of well-defined conjugated polymers with controlled molecular weights, low polydispersity, and complex architectures such as block copolymers. mdpi.comnih.govresearchgate.netrsc.org This living, chain-growth polymerization method is particularly well-suited for monomers like this compound. Further exploration of CTP, including the development of new and more efficient catalyst systems, is a key research direction. researchgate.netrsc.org For instance, Kumada catalyst-transfer polycondensation has been successfully employed for the synthesis of hyperbranched polymers from AB2-type monomers, a strategy that could be adapted to create complex, three-dimensional structures from derivatives of this compound. wikipedia.orgmdpi.com

The Suzuki-Miyaura coupling reaction is another cornerstone of conjugated polymer synthesis. youtube.com Innovations in this area, such as non-stoichiometric polycondensation, allow for the synthesis of high molecular weight polymers even with an excess of the dibromo monomer, challenging traditional polymerization principles. youtube.com This opens up new possibilities for controlling polymer end-groups and synthesizing block copolymers. youtube.com Future work will likely involve the application of these advanced Suzuki-Miyaura protocols to this compound to create novel poly(p-phenylene) derivatives. researchgate.net Beyond the well-established Suzuki and Kumada reactions, the exploration of other cross-coupling reactions, such as Sonogashira coupling, could lead to the incorporation of different functionalities and the creation of polymers with unique electronic and optical properties.

Integration into Hybrid Organic-Inorganic Materials for Enhanced Functionality

The integration of polymers derived from this compound into hybrid organic-inorganic materials is a promising strategy for developing advanced functional materials with synergistic properties. These hybrid materials can exhibit enhanced mechanical, thermal, electronic, or optical characteristics compared to their individual components.

One area of significant potential is the development of electrochromic materials. Polymers based on this compound can be designed to exhibit changes in their optical properties upon the application of an electrical potential. By incorporating these polymers into hybrid systems, for example with inorganic nanoparticles or conductive metal oxides, it may be possible to enhance the switching speed, durability, and color contrast of the resulting electrochromic devices.

Furthermore, the synthesis of these polymers within the porous networks of materials like graphene aerogels or metal-organic frameworks (MOFs) could lead to novel composite materials. For instance, the in situ polymerization of monomers within a MOF support can result in materials with high surface area and ordered porosity, which could be beneficial for applications in catalysis, sensing, and gas storage. The resulting hybrid materials could exhibit enhanced conductivity and accessibility of the active polymer chains. The functional hexyloxy side chains on the monomer can also be a site for further modification or interaction with the inorganic component, allowing for a high degree of control over the final material properties.

Advanced Characterization Methodologies for In-situ Reaction Monitoring

A deeper understanding of the polymerization kinetics and mechanisms involving this compound is crucial for optimizing reaction conditions and controlling the properties of the resulting polymers. Future research will increasingly rely on advanced, in-situ characterization techniques to monitor these reactions in real-time.

Operando spectroscopy, which involves the simultaneous measurement of catalytic activity and spectroscopic data under actual reaction conditions, is a particularly powerful approach. youtube.com Techniques such as in-situ Fourier-transform infrared (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy can provide continuous data on monomer conversion, polymer composition, and the formation of intermediates throughout the polymerization process. nih.govrsc.org For example, in-situ FT-IR has been successfully used to monitor the kinetics of various polymerization reactions, including those for polyurethanes and interfacial polymerizations. youtube.com Similarly, in-situ NMR allows for the real-time tracking of monomer consumption and the evolution of polymer microstructure. mdpi.comrsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.